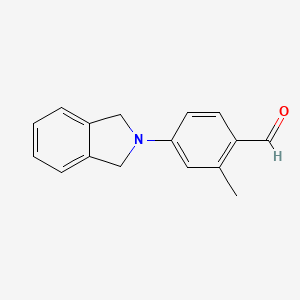

4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to be a derivative of isoindoline, a bicyclic compound consisting of a benzene ring fused to a nitrogenous seven-membered ring1. However, specific information about this compound is not readily available1.

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions2. However, the specific synthesis pathway for “4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde” is not available in the sources I found2.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like X-ray crystallography3. However, the specific molecular structure of “4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde” is not available3.

Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and can involve multiple steps4. However, the specific reactions involving “4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde” are not available4.

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques67. However, the specific properties of “4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde” are not available67.

Wissenschaftliche Forschungsanwendungen

1. Applications in Chemical Synthesis

4-(1,3-Dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde and its derivatives are involved in various chemical synthesis processes. For example, these compounds are used in the synthesis of different types of isoindoles, isoindolones, and other complex organic structures. Studies have shown the synthesis of various isoindoles and their derivatives through reactions involving 2-cyanobenzaldehyde with alcohols in the presence of acid or base catalysts, highlighting the adaptability of these compounds in chemical synthesis (Sato et al., 1988); (Sato et al., 1986).

2. Catalyst in Organic Reactions

These compounds are also useful as catalysts in various organic reactions. For example, they play a role in the oxidation of benzylic alcohols to aromatic aldehydes, showcasing their efficacy in catalytic systems and broad substrate scope (Wu et al., 2016).

3. Pharmaceutical and Biomedical Applications

In the pharmaceutical and biomedical fields, derivatives of 4-(1,3-Dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde have been researched for various applications. Some compounds synthesized from these derivatives show potential in regulating inflammatory diseases and other biomedical applications, indicating their significance in therapeutic development (Ryzhkova et al., 2020).

4. Material Science and Technology

These compounds are also significant in material science, particularly in the development of polymers and OLEDs. Their derivatives are used in photo-cross-linkable polymer inks for OLED fabrication, demonstrating their importance in advancing display technology (Kunz et al., 2019).

Safety And Hazards

The safety and hazards associated with similar compounds are typically provided in material safety data sheets89. However, the specific safety and hazards of “4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde” are not available89.

Zukünftige Richtungen

The future directions for research on similar compounds often involve further exploration of their biological activity and potential therapeutic uses10. However, the specific future directions for “4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde” are not available10.

Please consult with a professional chemist or a relevant expert for more accurate and specific information. This analysis is based on the information available from the sources and may not fully apply to “4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde”.

Eigenschaften

IUPAC Name |

4-(1,3-dihydroisoindol-2-yl)-2-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12-8-16(7-6-15(12)11-18)17-9-13-4-2-3-5-14(13)10-17/h2-8,11H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXZNQDPLSPRGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47197507 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N'-(3-methoxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3010915.png)

![(E)-2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide](/img/structure/B3010929.png)

![4-methyl-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3010931.png)

![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3010935.png)

![4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B3010936.png)